![molecular formula C12H11N3O2 B7876885 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound with a complex molecular structure that draws interest due to its potential applications in various scientific fields. It features a triazinoindole core, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. The most common method includes:
Starting Materials: Often involves indole derivatives and triazine-based compounds.
Reagents: Methanol and methylating agents are frequently used.
Catalysts: Acidic catalysts to facilitate the cyclization process.
Conditions: Generally performed under reflux conditions with precise temperature control.
Industrial Production Methods: Industrial-scale synthesis requires optimized conditions to ensure high yield and purity:
Batch or Continuous Flow Processes: Depending on the required scale.
Advanced Catalysis: Utilizing specific catalytic systems to enhance reaction efficiency.
Purification: Involves crystallization and chromatography techniques to achieve desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized to form various derivatives, enhancing its chemical versatility.
Reduction: Reduction reactions can modify the molecular structure, affecting its chemical properties.
Substitution: Undergoes substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Common reagents include alkyl halides and halogenating agents.
Major Products Formed: These reactions yield a variety of derivatives that can be tailored for specific applications in medicinal chemistry and material sciences.
Scientific Research Applications
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one finds extensive use in several fields:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent, especially in cancer therapy due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
When compared to other similar compounds, 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one exhibits unique properties:
Structural Uniqueness: The presence of a methoxy group and the specific arrangement of the triazinoindole core distinguish it from analogs.
Chemical Reactivity: Shows distinct reactivity patterns compared to other triazinoindole derivatives.
Comparison with Similar Compounds
9-Hydroxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
9-Methoxy-4-ethyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Properties
IUPAC Name |
9-methoxy-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-13-14-12(16)10-6-8-9(15(7)10)4-3-5-11(8)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTLTWBZSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
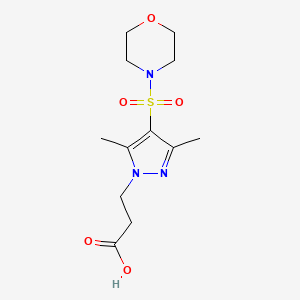
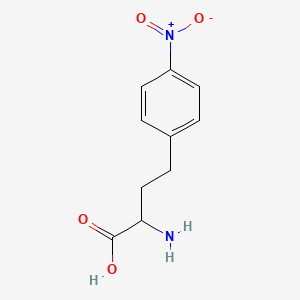
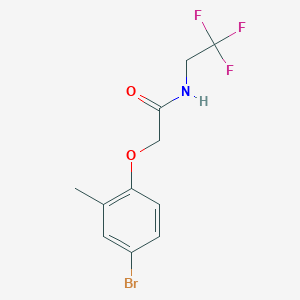
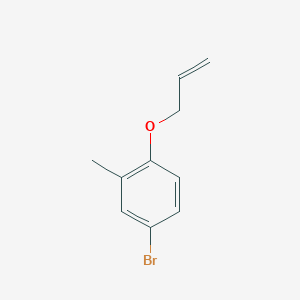
![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)
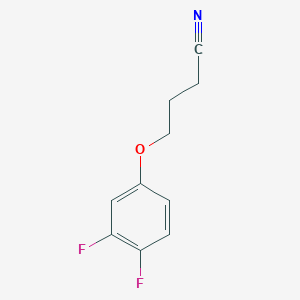
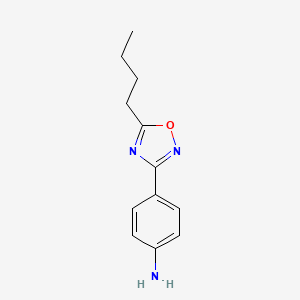
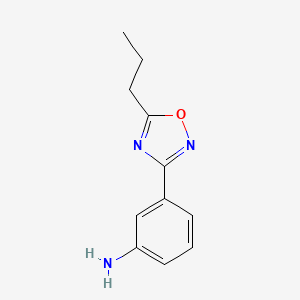
![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
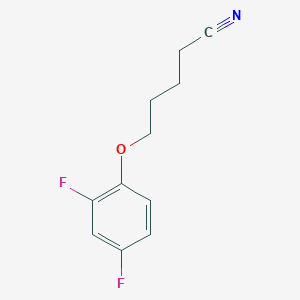
![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![4-(2,5-dimethylphenyl)-5-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7876864.png)
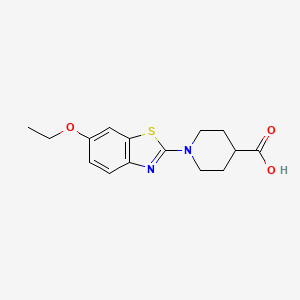
![1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876887.png)
